Methyl 1-cyclopropyl-7-methyl-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Methyl 1-cyclopropyl-7-methyl-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidinyl group, and a pyrido[2,3-d]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-cyclopropyl-7-methyl-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Cyclopropyl Group: This step involves the alkylation of the pyrido[2,3-d]pyrimidine core with a cyclopropyl halide under basic conditions.
Attachment of the Pyrrolidinyl Group: This can be done through a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group on the pyrido[2,3-d]pyrimidine core.
Formation of the Sulfanyl Linkage: This step involves the reaction of the intermediate with a thiol compound to introduce the sulfanyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclopropyl-7-methyl-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyrido[2,3-d]pyrimidine core.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 1-cyclopropyl-7-methyl-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 1-cyclopropyl-7-methyl-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 1-cyclopropyl-7-methyl-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and properties.
Cyclopropyl-Containing Compounds: Compounds with cyclopropyl groups often exhibit unique chemical and biological properties due to the strain in the cyclopropyl ring.
Pyrrolidinyl-Containing Compounds: The presence of a pyrrolidinyl group can influence the compound’s solubility, stability, and biological activity.
By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify the unique features of methyl 1-cyclopropyl-7-methyl-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate.
Properties
Molecular Formula |
C19H22N4O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
methyl 1-cyclopropyl-7-methyl-4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H22N4O4S/c1-11-9-13(18(26)27-2)15-16(20-11)23(12-5-6-12)19(21-17(15)25)28-10-14(24)22-7-3-4-8-22/h9,12H,3-8,10H2,1-2H3 |
InChI Key |
GVMLHLCXTOZGQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=NC2=O)SCC(=O)N3CCCC3)C4CC4)C(=O)OC |
Origin of Product |
United States |
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